Olivacine
Overview
Description
Olivacine is a naturally occurring alkaloid isolated from the bark of the Aspidosperma olivaceum tree, which is predominantly found in Southeastern Brazil . It belongs to the pyridocarbazole family of alkaloids and is known for its significant biological activities, particularly its antimalarial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olivacine can be synthesized through various methods. One notable synthetic route involves the heteroarylation reaction between indole and 4-substituted pyridines under acylating conditions, followed by acidic cyclization . Another method includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Aspidosperma olivaceum, followed by purification processes to isolate the active alkaloid .
Chemical Reactions Analysis
Types of Reactions: Olivacine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of this compound derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions
Major Products: The major products formed from these reactions include various this compound derivatives, which often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Olivacine serves as a precursor for the synthesis of numerous bioactive compounds.
Biology: It is used in studies related to cell proliferation and apoptosis.
Mechanism of Action
Olivacine exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II activity . This leads to the stabilization of the DNA-topoisomerase II complex, preventing the replication of cancer cells. Additionally, this compound impacts the p53 protein, which plays a crucial role in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Olivacine is structurally similar to other pyridocarbazole alkaloids such as ellipticine and its derivatives . While both compounds exhibit antitumor activity, this compound derivatives often show a broader anticancer spectrum and greater efficacy compared to ellipticine and doxorubicin . Other similar compounds include 9-methoxyellipticine and various synthetic pyridocarbazoles .
Properties
IUPAC Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUTGOSUBJTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Record name | Olivacine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Olivacine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197511 | |
Record name | Olivacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-49-1 | |
Record name | Olivacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olivacine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Olivacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLIVACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSL5LL2C3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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